N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Overview
Description
N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is a compound that features a trifluoromethyl group attached to a nicotinohydrazide backbone, with a cyclohexylcarbonyl substituent
Mechanism of Action
Target of Action
It’s known that this compound is used in the trifluoromethylation of aromatic amines . The aromatic amines can be considered as the targets for this compound.
Mode of Action
The compound N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide, also known as N’-[6-(trifluoromethyl)pyridine-3-carbonyl]cyclohexanecarbohydrazide, is used in the trifluoromethylation of aromatic amines . The trifluoromethylation process involves the transfer of a trifluoromethyl group (CF3) from the compound to the aromatic amine .
Biochemical Pathways
It’s known that the compound is involved in the trifluoromethylation of aromatic amines . This process could potentially affect various biochemical pathways, depending on the specific aromatic amine that is being trifluoromethylated.
Result of Action
The primary result of the action of N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is the trifluoromethylation of aromatic amines . This process results in the formation of a new compound with a trifluoromethyl group attached to the aromatic amine .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with cyclohexylcarbonyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide: Unique due to the presence of both the trifluoromethyl and cyclohexylcarbonyl groups.
6-(trifluoromethyl)nicotinic acid: Lacks the cyclohexylcarbonyl group, resulting in different chemical properties and applications.
Cyclohexylcarbonyl hydrazide:
Uniqueness
N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is unique due to the combination of the trifluoromethyl group, which imparts high metabolic stability and lipophilicity, and the cyclohexylcarbonyl group, which enhances binding affinity and specificity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(cyclohexanecarbonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-6-10(8-18-11)13(22)20-19-12(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGAEFFRKLIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139302 | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-05-8 | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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